

cis-3-Methyl-2-pentene NMR spectral data

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Compound of Interest

Compound Name: **cis-3-Methyl-2-pentene**

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An In-Depth Technical Guide to the NMR Spectral Data of **cis-3-Methyl-2-pentene**

Introduction: Defining the Molecule

cis-3-Methyl-2-pentene (CAS No: 922-62-3) is an alkene with the molecular formula C_6H_{12} .^[1] As a stereoisomer, its chemical and physical properties are intrinsically linked to the specific spatial arrangement of its constituent groups around the carbon-carbon double bond. The cis configuration, where the higher priority groups are on the same side of the double bond, creates a unique electronic and steric environment that can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the 1H and ^{13}C NMR spectral data of **cis-3-Methyl-2-pentene**. We will delve into the foundational principles that govern the observed chemical shifts and coupling constants, present a detailed assignment of the spectra, and outline a robust experimental protocol for acquiring high-fidelity data for this and similar volatile organic compounds. This document is intended for researchers and drug development professionals who rely on precise structural elucidation for their work.

Part 1: Core Principles of Isomer Differentiation by NMR

The unambiguous identification of cis- and trans-alkene isomers is a classic application of NMR spectroscopy. Two primary phenomena are leveraged for this purpose: vicinal proton-proton coupling constants ($^3J_{HH}$) in 1H NMR and the γ -gauche effect in ^{13}C NMR.

- **^1H NMR Vicinal Coupling:** The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] For protons across a double bond, this translates to distinct ranges for cis and trans geometries. cis-Vinylic protons typically exhibit a smaller coupling constant, generally in the range of 6-15 Hz, whereas trans-vinylic protons show a larger coupling of 11-18 Hz.[3][4] This difference is often the most definitive piece of evidence for stereochemical assignment.
- **^{13}C NMR γ -Gauche Effect:** The steric environment significantly influences ^{13}C chemical shifts. The γ -gauche effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom when it is in a gauche (staggered) orientation relative to a substituent three bonds away.[4] In cis-alkenes, the allylic carbons are sterically crowded, leading to a pronounced γ -gauche effect. Consequently, these carbons appear at a higher field (lower ppm) compared to their counterparts in the less-crowded trans-isomer.[4]

Part 2: Spectral Analysis and Data Interpretation

The following spectral data is synthesized from publicly available spectral databases and is typically acquired in deuterated chloroform (CDCl_3), with tetramethylsilane (TMS) as the internal standard (0 ppm).[5][6]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in **cis-3-Methyl-2-pentene** are numbered as shown below.

Caption: Structure of **cis-3-Methyl-2-pentene** with proton/carbon numbering.

^1H NMR Spectral Data

The ^1H NMR spectrum of **cis-3-Methyl-2-pentene** displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H(a)	~5.17	Quartet (q)	~6.8	1H
H ₂ (d)	~1.92-2.05	Quartet (q)	~7.5	2H
H ₃ (c)	~1.53-1.60	Singlet (s) / Broad s	-	3H
H ₃ (b)	~1.48-1.59	Doublet (d)	~6.8	3H
H ₃ (e)	~0.96-0.97	Triplet (t)	~7.5	3H

Note: Exact chemical shifts can vary slightly based on solvent and concentration.^[7] Data is compiled from typical alkene chemical shift values and available data sets.^{[8][9]}

Interpretation and Causality:

- H(a) at ~5.17 ppm: This signal is the vinylic proton. It is downfield due to the deshielding effect of the π -electrons in the double bond. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (H₃(b)), following the n+1 rule (3+1=4). The key diagnostic feature, the coupling constant of ~6.8 Hz, falls squarely within the expected range for cis-vinylic protons (6-15 Hz), providing strong evidence for the assigned stereochemistry.^{[3][10]}
- H₂(d) at ~1.92-2.05 ppm: These are the allylic protons on the ethyl group. Their position is downfield relative to a standard alkane due to the proximity of the electron-withdrawing double bond. The signal is a quartet due to coupling with the three protons of its neighboring methyl group (H₃(e)).
- H₃(c) at ~1.53-1.60 ppm: This methyl group is attached directly to the double bond (C3) and is cis to the other methyl group (C1). It typically appears as a singlet because it has no vicinal proton neighbors. However, long-range allylic coupling to H(a) can sometimes cause slight peak broadening.

- $H_3(b)$ at ~1.48-1.59 ppm: This methyl group is also attached to the double bond (C2). Its signal is split into a doublet by the single vinylic proton, $H(a)$, with a matching coupling constant of ~6.8 Hz.
- $H_3(e)$ at ~0.96-0.97 ppm: This is the terminal methyl group of the ethyl chain. It is the most upfield signal, as it is furthest from the deshielding double bond. It appears as a triplet due to coupling with the two protons of the adjacent methylene group ($H_2(d)$).

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum shows six signals, one for each unique carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)
C3	~133-135
C2	~123-125
C4	~28-30
C6	~20-22
C1	~12-14
C5	~13-15

Note: Data is compiled from spectral databases and predictive models.[\[11\]](#)[\[12\]](#)

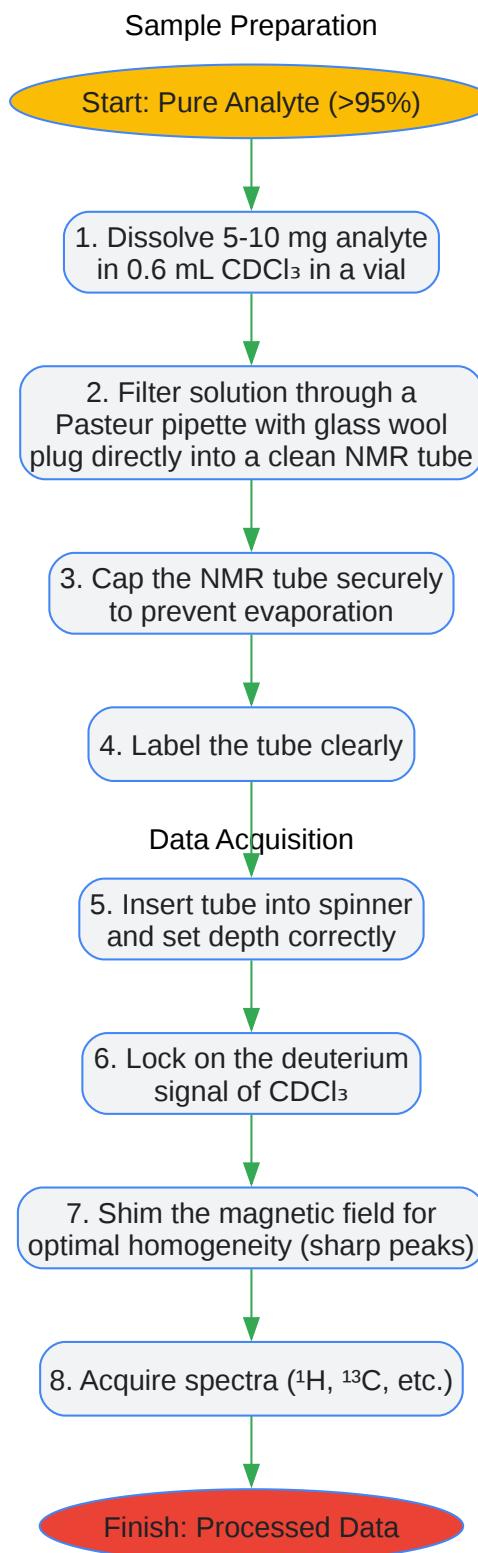
Interpretation and Causality:

- C2 and C3 (~123-135 ppm): These are the sp^2 -hybridized carbons of the double bond and are the most downfield signals. C3, being the more substituted carbon (a quaternary carbon), is typically further downfield than the C2 methine carbon.[\[13\]](#)
- C4, C1, C6 (Allylic Carbons): The chemical shifts of these carbons are crucial for confirming the cis geometry. Due to the γ -gauche effect, the steric repulsion between the cis-oriented C1 methyl group and the C4 methylene group causes both of their signals, along with the C6 methyl, to be shielded (shifted upfield) compared to where they would appear in the trans isomer.[\[4\]](#)

- C5 (~13-15 ppm): This terminal methyl carbon is the most shielded (furthest upfield) as it is furthest from the double bond and experiences no significant deshielding effects.

Part 3: Advanced 2D NMR Correlations (Predictive)

While 1D NMR is sufficient for identifying **cis-3-Methyl-2-pentene**, 2D NMR experiments like COSY and HSQC provide irrefutable confirmation of the assignments through bond correlations.[\[14\]](#)



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